Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a molecular formula of C24H22FNO5S and a molecular weight of 455.498 g/mol . This compound is characterized by its unique structure, which includes a naphthofuran core, a fluorophenylsulfonyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the fluorophenylsulfonyl group: This step often involves a sulfonylation reaction using a fluorophenylsulfonyl chloride reagent in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate: This compound features a bromophenyl group in place of the fluorophenyl group.
The uniqueness of this compound lies in its specific fluorophenylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO5S/c1-3-7-21-22(24(27)30-4-2)19-14-20(17-8-5-6-9-18(17)23(19)31-21)26-32(28,29)16-12-10-15(25)11-13-16/h5-6,8-14,26H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGAOJJTSMWTCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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